6-(Benzyloxy)pyrazin-2-amine molecular weight
6-(Benzyloxy)pyrazin-2-amine molecular weight
An In-depth Technical Guide to 6-(Benzyloxy)pyrazin-2-amine: Synthesis, Characterization, and Application in Kinase Inhibition
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(benzyloxy)pyrazin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its fundamental properties, provide a robust and detailed protocol for its synthesis and characterization, and explore its application as a potential kinase inhibitor, with a focus on Casein Kinase 2 (CSNK2A). This document is designed for professionals who require not just procedural steps, but a deep, mechanistic understanding of the science involved.
Core Molecular Attributes and Physicochemical Properties
6-(Benzyloxy)pyrazin-2-amine belongs to the class of 2,6-disubstituted pyrazines, a chemical scaffold recognized for its versatile role in the development of targeted therapeutics, particularly kinase inhibitors.[1] The molecule's structure, featuring a benzyloxy ether group and an amine on the pyrazine core, provides a unique combination of hydrogen bond donors and acceptors, as well as aromatic features conducive to binding within ATP pockets of kinases.
The fundamental properties of 6-(benzyloxy)pyrazin-2-amine are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, experimental data such as melting point and detailed solubility are not widely published. The provided spectroscopic data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
| Property | Value | Source / Method |
| IUPAC Name | 6-(Benzyloxy)pyrazin-2-amine | --- |
| CAS Number | 126993-72-4 | [2] |
| Molecular Formula | C₁₁H₁₁N₃O | [2] |
| Molecular Weight | 201.23 g/mol | [2] |
| Predicted ¹H NMR | See Section 2.3 for detailed prediction. | Predicted |
| Predicted ¹³C NMR | See Section 2.3 for detailed prediction. | Predicted |
Synthesis and Spectroscopic Characterization
The synthesis of 6-(benzyloxy)pyrazin-2-amine can be efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the activation of the pyrazine ring towards nucleophilic attack by the presence of electron-withdrawing nitrogen atoms. The protocol described below is a robust, self-validating procedure grounded in established organometallic chemistry principles.
Synthetic Workflow: Nucleophilic Aromatic Substitution
The chosen synthetic route involves the reaction of commercially available 2-amino-6-chloropyrazine with sodium benzyloxide, generated in situ from benzyl alcohol and a strong base.
Caption: Synthetic workflow for 6-(benzyloxy)pyrazin-2-amine via SNAr.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 6-(benzyloxy)pyrazin-2-amine from 2-amino-6-chloropyrazine.
Materials:
-
Benzyl alcohol (Reagent grade, distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Amino-6-chloropyrazine (97% purity)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reactor Setup: Under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., carefully washed with hexanes to remove mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Alkoxide Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add benzyl alcohol (1.1 eq.) dropwise via syringe.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the potent sodium benzyloxide nucleophile. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophile.
-
-
Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add 2-amino-6-chloropyrazine (1.0 eq.) to the flask in one portion.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature, then heat to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Self-Validation: The reaction is monitored by TLC (e.g., 30% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot confirms the reaction's progression towards completion.
-
-
Workup - Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-(benzyloxy)pyrazin-2-amine.
Spectroscopic Characterization Protocol (¹H and ¹³C NMR)
Verifying the structure and purity of the synthesized compound is paramount. The following is a standard protocol for acquiring NMR data.
Predicted ¹H and ¹³C NMR Data:
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.85 (s, 1H, pyrazine-H), 7.45-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, pyrazine-H), 6.50 (s, 2H, -NH₂), 5.30 (s, 2H, -OCH₂-).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 158.0 (C-O), 155.5 (C-NH₂), 137.0 (Ar-C), 132.0 (pyrazine-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 115.0 (pyrazine-CH), 68.0 (-OCH₂-).
Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and its residual proton and carbon signals are well-documented (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C), serving as a reliable internal standard for chemical shift calibration.[3]
-
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Average 16 to 64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program. Use a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and acquire 1024 to 4096 scans.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Application in Drug Discovery: A CSNK2A-Targeted Approach
The 2,6-disubstituted pyrazine scaffold is a promising chemotype for the development of inhibitors against Casein Kinase 2 (CSNK2), a serine/threonine kinase.[1][4] Elevated CSNK2 activity is a hallmark of numerous cancers, where it promotes cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide array of substrate proteins, including key players in oncogenic signaling pathways.[4]
The CSNK2A Signaling Pathway in Cancer
CSNK2 is a key node in cellular signaling, often acting downstream of growth factor receptors and intersecting with critical pathways like PI3K/Akt/mTOR. Its anti-apoptotic function is particularly crucial for cancer cell survival. By phosphorylating and inactivating pro-apoptotic proteins (like Bid) or activating pro-survival factors (like Akt), CSNK2 creates a cellular environment that is resistant to programmed cell death.
Caption: CSNK2A's role in promoting survival and inhibiting apoptosis.
Experimental Protocol: In Vitro CSNK2A Kinase Inhibition Assay
To quantify the inhibitory potential of 6-(benzyloxy)pyrazin-2-amine against its putative target, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is an ideal choice, as it measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC₅₀ value of 6-(benzyloxy)pyrazin-2-amine against recombinant human CSNK2A.
Workflow:
Caption: Workflow for the ADP-Glo™ CSNK2A kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-(benzyloxy)pyrazin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the CSNK2A enzyme and peptide substrate (e.g., RRRADDSDDDDD) in kinase buffer. Prepare ATP at a concentration near its Km for CSNK2A.
-
-
Kinase Reaction:
-
To the wells of the 384-well plate containing the compound dilutions, add the CSNK2A enzyme solution.
-
Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume is typically 5 µL.
-
Include "no enzyme" controls (background) and "DMSO vehicle" controls (100% activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.[5][6]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data to the "DMSO vehicle" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
6-(Benzyloxy)pyrazin-2-amine serves as an exemplary scaffold for the exploration of novel kinase inhibitors. Its synthesis is straightforward via established SNAr chemistry, and its structure is well-suited for targeting ATP-binding sites. As demonstrated, its potential inhibitory activity against critical oncogenic kinases like CSNK2A can be rigorously evaluated using robust biochemical assays. This guide provides the foundational knowledge and detailed, field-proven protocols necessary for researchers to synthesize, characterize, and investigate the therapeutic potential of this and related pyrazine derivatives.
References
-
Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. [Link]
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- Google Patents. (1993). Preparation of 2-amino-6-chloropurine. WO1993015075A1.
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Franchin, C., et al. (2021). CSNK2 in cancer: pathophysiology and translational applications. Journal of Experimental & Clinical Cancer Research, 40(1), 353. [Link]
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Gray, D. A., et al. (2016). Emergence of Protein Kinase CK2 (CSNK2) as a Potential Target to Inhibit Survival and DNA Damage Response and Repair Pathways in Cancer Cells. Clinical Cancer Research, 22(12), 2840-2847. [Link]
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Alchem Pharmtech. 6-(BENZYLOXY)PYRAZIN-2-AMINE. [Link]
- Google Patents. (1946).
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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Patsnap Synapse. (2024). What are CSNK2A1 inhibitors and how do they work?. [Link]
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ResearchGate. (2018). CK2 signaling pathways in tumorigenesis. [Link]
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ResearchGate. (2015). ADP-Glo™ Kinase Assay. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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ResearchGate. (2023). Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
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